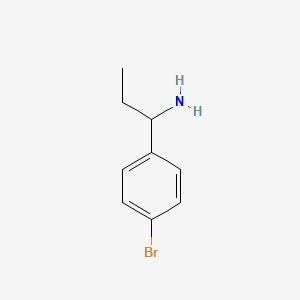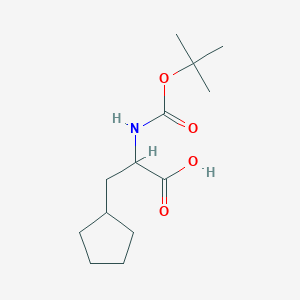![molecular formula C12H6N4 B1335946 [2,2'-Bipyridine]-6,6'-dicarbonitrile CAS No. 4411-83-0](/img/structure/B1335946.png)
[2,2'-Bipyridine]-6,6'-dicarbonitrile
概要
説明
The compound of interest, "[2,2'-Bipyridine]-6,6'-dicarbonitrile," is a bipyridine derivative that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their synthesis, properties, and applications, which can provide insights into the chemistry of related compounds. Bipyridine and its derivatives are known for their coordination properties, particularly as ligands in transition metal complexes, which are often used in supramolecular chemistry and catalysis .
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles is achieved through a three-component one-pot reaction involving aldehyde derivatives of pyridoxine, malononitrile, and thiophenol . Another paper describes the ultrasound-promoted synthesis of 2-amino-6-(arylthio)-4-arylpyridine-3,5-dicarbonitriles using ZrOCl2·8H2O/NaNH2 as a catalyst in an ionic liquid . These methods highlight the versatility and adaptability of pyridine synthesis, which could be relevant for the synthesis of bipyridine derivatives.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit . Similarly, the crystal structure of a triazolyl-pyridine derivative was established by X-ray diffraction . These analyses provide detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the behavior of these compounds.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving pyridine derivatives. For instance, the Stille-type cross-coupling procedure is used to prepare functionalized bipyridines, which are valuable as chelating ligands . Additionally, a tandem Michael addition/imino-nitrile cyclization synthesis is employed to create triazolyl-pyridine derivatives . These reactions demonstrate the reactivity and potential for further functionalization of pyridine and bipyridine scaffolds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are explored in several studies. For example, the optical properties of 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles were investigated, showing fluorescence in the violet region of the spectrum . The antibacterial and antitumor activities of methylpyridinium salts of pyridoxine functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles were also studied, with some compounds showing promising biological activity . These properties are indicative of the potential applications of pyridine derivatives in various fields, including medicinal chemistry and materials science.
科学的研究の応用
Application 1: CO2 Capture
- Summary of the Application: [2,2’-Bipyridine]-6,6’-dicarbonitrile is used in the synthesis of a new polyaminal-based polymer network designed for CO2 capture .
- Methods of Application/Experimental Procedures: The polymer network was prepared through a one-pot polycondensation reaction of melamine and [2,2’-Bipyridine]-5,5’-dicarbaldehyde . The formation of the polymer structure was confirmed by FT-IR, solid-state 13C NMR, and powder-X-ray diffraction .
- Results/Outcomes: The prepared polymer can take up 1.02 mmol/g and 0.71 mmol/g CO2 at 273 K and 298 K, respectively, despite its relatively modest Brunauer–Emmett–Teller (BET) surface area (160.7 m2/g), due to the existence of superabundant polar groups on the pore surfaces .
Application 2: Synthesis of Bipyridine Derivatives
- Summary of the Application: [2,2’-Bipyridine]-6,6’-dicarbonitrile is a precursor for the synthesis of bipyridine derivatives, which are valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods of Application/Experimental Procedures: Various synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions . New methods are now being developed to overcome these issues .
- Results/Outcomes: The review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Application 3: Luminescent Materials
- Summary of the Application: [2,2’-Bipyridine]-6,6’-dicarbonitrile is used in the formation of complexes with many transition metals. Ruthenium and platinum complexes of bipy exhibit intense luminescence, which may have practical applications .
- Methods of Application/Experimental Procedures: The compound is used as a ligand to form complexes with transition metals. The resulting complexes can exhibit luminescence .
- Results/Outcomes: The luminescent properties of these complexes can be exploited in various applications, such as in the development of new materials for optoelectronic devices .
Application 4: Photoelectrochemical Cells
- Summary of the Application: The Ru (bpy) 2+*3 / p -RC 6 H 4 N +2 system, where bpy is [2,2’-Bipyridine]-6,6’-dicarbonitrile, has been applied in some two-compartment photoelectrochemical cells .
- Methods of Application/Experimental Procedures: The photogenerated Ru (bpy) 3+3 oxidizes an electron donor D in the dark compartment .
- Results/Outcomes: This system has potential applications in the field of energy storage and conversion .
Application 5: Ligand for Transition Metals
- Summary of the Application: [2,2’-Bipyridine]-6,6’-dicarbonitrile is a bidentate chelating ligand, forming complexes with many transition metals .
- Methods of Application/Experimental Procedures: The compound is used as a ligand to form complexes with transition metals .
- Results/Outcomes: These complexes have a wide range of applications, including in the development of new materials for optoelectronic devices .
Application 6: Synthesis of Bipyridine Derivatives
- Summary of the Application: Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
- Methods of Application/Experimental Procedures: Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions . New methods are now being developed .
- Results/Outcomes: This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-(6-cyanopyridin-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGOEZHIBSNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392988 | |
| Record name | 6,6'-DICYANO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-6,6'-dicarbonitrile | |
CAS RN |
4411-83-0 | |
| Record name | 6,6'-DICYANO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-Dicyano-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



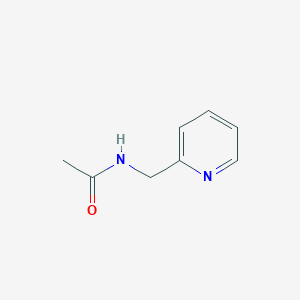
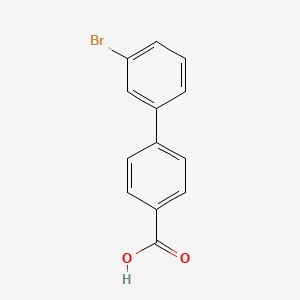
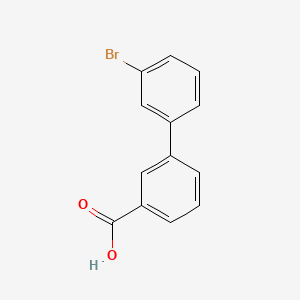
![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)

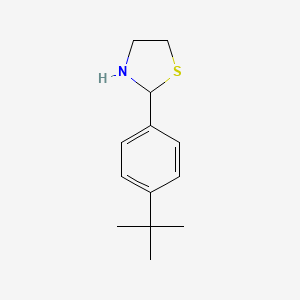
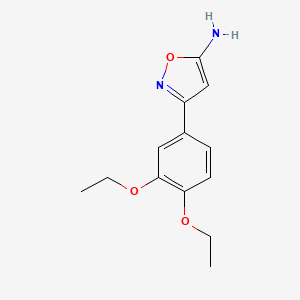
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)
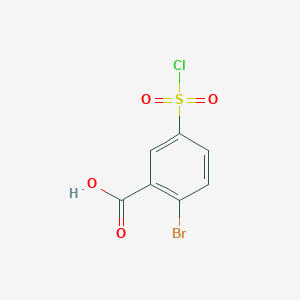
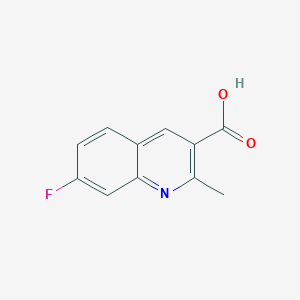
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
